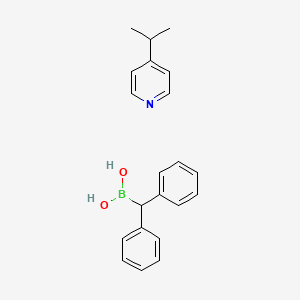
4-Methyl-5-hexen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-hexen-2-ol is an organic compound with the molecular formula C₇H₁₄O. It is a colorless liquid with a characteristic odor. This compound is part of the alcohol family and contains both an alkene and an alcohol functional group, making it a versatile molecule in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-5-hexen-2-ol can be synthesized through various methods. One common synthetic route involves the reduction of 4-methyl-5-hexen-2-one using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically takes place in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 4-methyl-5-hexen-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-hexen-2-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form saturated alcohols using hydrogenation techniques.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH₄, Pd/C
Substitution: SOCl₂
Major Products Formed
Oxidation: 4-Methyl-5-hexen-2-one
Reduction: Saturated alcohols
Substitution: Alkyl chlorides
Scientific Research Applications
4-Methyl-5-hexen-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5-hexen-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the alkene group can undergo reactions with other molecules, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-hexen-4-ol: Similar in structure but differs in the position of the double bond and hydroxyl group.
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: Contains an additional isopropenyl group, making it more complex.
3-Methyl-5-hexen-3-ol: Similar molecular formula but different functional group positions.
Uniqueness
4-Methyl-5-hexen-2-ol is unique due to its specific arrangement of the alkene and alcohol functional groups, which provides distinct reactivity and applications in various fields .
Properties
CAS No. |
57813-25-9 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
4-methylhex-5-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
RKXRAFMFAMIVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)




![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)



![1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine](/img/structure/B13414507.png)



